molecular formula C17H17BrN2O3 B5454074 N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5454074
M. Wt: 377.2 g/mol
InChI Key: DMRRPSKLMWTRSW-GXDHUFHOSA-N
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Description

N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a bromophenyl group, and an isopropylamino group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 3-bromophenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Enone Intermediate: The next step involves the formation of an enone intermediate by reacting the bromophenyl compound with an appropriate ketone under basic conditions.

    Amidation Reaction: The final step involves the reaction of the enone intermediate with furan-2-carboxylic acid and isopropylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(3-chlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
  • N-[(E)-1-(3-fluorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

Uniqueness

N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-1-(3-bromophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11(2)19-16(21)14(10-12-5-3-6-13(18)9-12)20-17(22)15-7-4-8-23-15/h3-11H,1-2H3,(H,19,21)(H,20,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRRPSKLMWTRSW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC(=CC=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)Br)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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